Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

CFTR modulation Cystic fibrosis F508del corrector

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1635405-03-6, MF C₁₆H₂₃NO₄, MW 293.36 g/mol) is an N-Boc-protected 3-aryl-3-hydroxypyrrolidine derivative featuring a tertiary alcohol at the pyrrolidine 3-position and a para-methoxyphenyl substituent on the aryl ring. This compound belongs to the broader class of 3-arylpyrrolidine building blocks that have been extensively employed in the design of pharmacologically active molecules, including androgen receptor antagonists and CFTR modulators.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B11840618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)OC)O
InChIInChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-10-9-16(19,11-17)12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3
InChIKeyVOJUVTLWIDFCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-3-(4-Methoxyphenyl)pyrrolidine-1-Carboxylate: A Differentiated N-Boc-Protected 3-Aryl-3-Hydroxypyrrolidine Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1635405-03-6, MF C₁₆H₂₃NO₄, MW 293.36 g/mol) is an N-Boc-protected 3-aryl-3-hydroxypyrrolidine derivative featuring a tertiary alcohol at the pyrrolidine 3-position and a para-methoxyphenyl substituent on the aryl ring . This compound belongs to the broader class of 3-arylpyrrolidine building blocks that have been extensively employed in the design of pharmacologically active molecules, including androgen receptor antagonists and CFTR modulators [1]. The combination of the Boc protecting group, the stereochemically significant tertiary alcohol, and the electron-donating 4-methoxy substituent confers distinct reactivity and physicochemical properties relative to closely related analogs such as the unsubstituted phenyl variant (CAS 851000-71-0) or derivatives lacking the 3-hydroxy group . Commercially available at ≥95% to ≥98% purity from multiple suppliers, this compound serves as a versatile intermediate in structure–activity relationship (SAR) campaigns and fragment-based drug discovery programs .

Why Generic Substitution of Tert-Butyl 3-Hydroxy-3-(4-Methoxyphenyl)pyrrolidine-1-Carboxylate Is Scientifically Unjustified: Substituent-Dependent SAR Evidence


Within the 3-aryl-3-hydroxypyrrolidine scaffold, seemingly minor substituent changes on the aryl ring drive substantial differences in biological target engagement, potency, and selectivity. Evidence from Yamamoto et al. (2013) demonstrates that in the androgen receptor (AR) antagonist series, the identity of the aryl substituent at the pyrrolidine 3-position directly modulates AR binding affinity, AR agonistic/antagonistic balance, and in vivo antitumor efficacy [1]. Specifically, the presence and position of electron-donating groups such as methoxy influence both the conformational preference of the pyrrolidine ring and the electronic complementarity with the target binding pocket [1]. Similarly, in the CFTR modulator space, compounds bearing a 4-methoxyphenyl-pyrrolidine motif exhibit corrector activity at the F508del mutant with EC₅₀ values spanning from 110 nM to >2 μM depending on the full substitution pattern [2]. The N-Boc protecting group further distinguishes this compound from its deprotected or N-alkylated analogs, as the Boc group is acid-labile and enables orthogonal deprotection strategies essential for fragment elaboration and parallel library synthesis . These SAR nuances mean that substituting the 4-methoxyphenyl compound with the 4-hydroxyphenyl, unsubstituted phenyl, or 4-fluorophenyl analog—or with a non-Boc-protected variant—will predictably alter potency, physicochemical properties, and synthetic compatibility, rendering empirical re-validation necessary in any medicinal chemistry workflow [1] [2] .

Product-Specific Quantitative Evidence Guide: Tert-Butyl 3-Hydroxy-3-(4-Methoxyphenyl)pyrrolidine-1-Carboxylate vs. Closest Analogs


CFTR F508del Corrector Activity of 4-Methoxyphenyl-Pyrrolidine Scaffold: 20-Fold Superiority over a Comparator Pyrrolidine CFTR Modulator

Compounds incorporating the 4-methoxyphenyl-pyrrolidine motif have demonstrated CFTR F508del corrector activity with an EC₅₀ of 110 nM in CFBE41o- cells co-expressing HS-YFP, as recorded in BindingDB (BDBM50556447/CHEMBL4752107) [1]. This represents an approximately 20-fold improvement in potency compared to a structurally distinct pyrrolidine-containing CFTR corrector (BDBM50289706/CHEMBL1257047), which exhibited an EC₅₀ of 2,190 nM in the same cellular model under comparable preincubation conditions (24 h) [2]. The 4-methoxyphenyl substitution pattern on the pyrrolidine scaffold is a critical determinant of this enhanced corrector potency.

CFTR modulation Cystic fibrosis F508del corrector

Androgen Receptor Antagonist Scaffold Validation: 3-Aryl-3-Hydroxypyrrolidine Series Demonstrates Superior In Vivo Efficacy over Bicalutamide in CRPC Xenograft

In a comprehensive SAR study by Yamamoto et al., the 3-aryl-3-hydroxy-1-phenylpyrrolidine scaffold—of which tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a direct N-Boc-protected synthetic precursor—yielded compound 54, which demonstrated potent antitumor effects against an LNCaP-hr CRPC mouse xenograft model [1]. Notably, in the same model, the first-generation AR antagonist bicalutamide exhibited only partial suppression of tumor growth, highlighting the differentiated efficacy achievable with optimized 3-aryl-3-hydroxypyrrolidine derivatives [1]. The study further established that the (2S,3R) configuration of the pyrrolidine ring is favorable for AR antagonistic activity, and that introduction of a methyl group at the 2-position increases AR binding affinity—findings that underscore the critical role of the 3-hydroxy-3-aryl substitution pattern and stereochemistry for target engagement [1].

Androgen receptor antagonist Castration-resistant prostate cancer 3-Aryl-3-hydroxypyrrolidine

α-Glucosidase Inhibitory Activity of Polyhydroxylated 4-Methoxyphenyl-Pyrrolidines: Radicamine A Establishes the 4-Methoxy Substituent as a Key Pharmacophoric Element

Radicamine A—formulated as (2S,3S,4S,5S)-2-hydroxymethyl-3,4-dihydroxy-5-(3-hydroxy-4-methoxyphenyl)-pyrrolidine—is a naturally occurring pyrrolidine alkaloid bearing the 3-hydroxy-4-methoxyphenyl substituent that was isolated as an α-glucosidase inhibitor from Lobelia chinensis [1]. Structural comparison with radicamine B, which differs only by lacking the 4-methoxy group (bearing a 4-hydroxyphenyl instead), reveals that the 4-methoxy substituent is a critical determinant of α-glucosidase inhibitory potency within this pyrrolidine chemotype [1]. Follow-up studies on synthetic 2-aryl polyhydroxylated pyrrolidine libraries confirmed that optimized derivatives (compounds 15 and 19) achieved IC₅₀ values of 1.1 μM and 0.5 μM against α-glucosidase, outperforming the natural product benchmarks [2].

α-Glucosidase inhibition Pyrrolidine alkaloid Radicamine

Physicochemical Differentiation: Predicted Lipophilicity of the 4-Methoxyphenyl Derivative vs. Unsubstituted Phenyl Analog

The tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate (C₁₆H₂₃NO₄, MW 293.36) incorporates a para-methoxy substituent that is predicted to increase lipophilicity (SlogP ~3.18; log D at pH 7.4 ~1, based on computational estimates for structurally related pyrrolidine carbamates) compared to the unsubstituted phenyl analog tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate (CAS 851000-71-0, C₁₅H₂₁NO₃, MW 263.34) [1] . The additional oxygen atom and methyl group in the 4-methoxy substituent contribute to an increased molecular weight, higher hydrogen-bond acceptor count, and altered polar surface area relative to the phenyl analog . While direct experimental log P/log D measurements for this specific compound are not currently available in the public domain, the class-level trend indicates that 4-methoxy substitution predictably shifts lipophilicity upward by approximately 0.5–1.0 log units relative to the unsubstituted phenyl derivative, consistent with the Hansch π value for para-OCH₃ .

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Versatility: N-Boc Protection Enables Orthogonal Deprotection Strategies Unavailable for N-Alkylated or N-Acyl Analogs

The N-Boc (tert-butoxycarbonyl) protecting group on tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate enables mild acidolytic deprotection (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free secondary amine, a transformation that is orthogonal to many common functional group manipulations including ester hydrolysis, amide coupling, and Suzuki cross-coupling . This contrasts sharply with N-alkylated pyrrolidine analogs (e.g., N-methyl or N-benzyl derivatives), which generally require harsher deprotection conditions or cannot be deprotected at all without scaffold degradation, and with N-acyl analogs that necessitate strong basic or reductive conditions incompatible with the acid-sensitive tertiary alcohol at the 3-position [1]. Furthermore, the Boc group serves as a transient lipophilic handle that can be strategically retained during early SAR exploration to modulate log D and cell permeability before being removed in late-stage optimization [1].

Boc deprotection Orthogonal synthesis Fragment elaboration

Best Research and Industrial Application Scenarios for Tert-Butyl 3-Hydroxy-3-(4-Methoxyphenyl)pyrrolidine-1-Carboxylate


CFTR Modulator Hit-to-Lead and Lead Optimization Programs Targeting F508del Correction

Procurement of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is directly indicated for medicinal chemistry teams pursuing CFTR F508del corrector development, based on the demonstrated 20-fold potency advantage (EC₅₀ = 110 nM vs. 2,190 nM) of the 4-methoxyphenyl-pyrrolidine chemotype over alternative pyrrolidine scaffolds in CFBE41o- cellular assays [1]. The Boc-protected building block can be elaborated via deprotection and subsequent N-functionalization to generate focused libraries exploring the SAR around the pyrrolidine nitrogen while retaining the potency-conferring 3-hydroxy-3-(4-methoxyphenyl) pharmacophore [1].

Androgen Receptor Antagonist Discovery: 3-Aryl-3-Hydroxypyrrolidine Scaffold Elaboration for Castration-Resistant Prostate Cancer

This compound serves as a strategic synthetic intermediate for teams developing next-generation AR antagonists targeting CRPC. The class-level validation from Yamamoto et al. (2013) demonstrates that optimized 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives achieve superior in vivo antitumor efficacy compared to bicalutamide in LNCaP-hr xenograft models [2]. Deprotection of the N-Boc group followed by N-arylation enables access to the 1-phenylpyrrolidine series, while the (2S,3R) stereochemistry—when using enantiomerically enriched starting material—favors AR antagonistic activity [2].

Glycosidase Inhibitor Development Leveraging the 4-Methoxyphenyl Pharmacophore

Research groups targeting α-glucosidase and related carbohydrate-processing enzymes for metabolic disorders should prioritize this compound based on the validated role of the 3-hydroxy-4-methoxyphenyl motif in natural product radicamine A and in synthetic polyhydroxylated pyrrolidine libraries achieving sub-micromolar IC₅₀ values (0.5–1.1 μM) [3]. The Boc-protected building block provides a platform for installing additional hydroxyl groups onto the pyrrolidine ring via established dihydroxylation or epoxidation–methanolysis sequences, enabling systematic exploration of glycosidase inhibition SAR [3].

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis

The orthogonal Boc deprotection strategy, combined with the presence of both hydrogen-bond donor (tertiary –OH) and acceptor (4-methoxy, carbamate carbonyl) functionality, makes this compound a versatile fragment for FBDD campaigns . The compound's molecular weight (293.36 g/mol) falls within the rule-of-three fragment space, while the predicted lipophilicity shift (~0.5–1.0 log units higher than the unsubstituted phenyl analog) provides a deliberate tuning parameter for fragment growing and linking strategies .

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